N~1~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide
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Overview
Description
N~1~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide is a synthetic organic compound that features an adamantane moiety attached to a pyrazole ring, with a chloroacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide typically involves multiple steps:
Formation of the Adamantyl-Pyrazole Intermediate: The initial step involves the formation of the adamantyl-pyrazole intermediate. This can be achieved by reacting 1-adamantylamine with 3-chloropyrazole under suitable conditions.
Introduction of the Chloroacetamide Group: The adamantyl-pyrazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the adamantyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, which may have different functional groups or altered oxidation states.
Scientific Research Applications
N~1~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the design of novel materials with specific mechanical or thermal properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)ethylamine hydrochloride: Known for its antiviral properties, particularly against influenza A virus.
Adamantane derivatives: These include various compounds with the adamantane moiety, which are used in drug delivery systems and as antiviral agents.
Uniqueness
N~1~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide is unique due to the combination of the adamantane moiety with the pyrazole ring and the chloroacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H20ClN3O |
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Molecular Weight |
293.79 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2-chloroacetamide |
InChI |
InChI=1S/C15H20ClN3O/c16-9-14(20)17-13-1-2-19(18-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,10-12H,3-9H2,(H,17,18,20) |
InChI Key |
DNTAUARATQNBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CCl |
Origin of Product |
United States |
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